molecular formula C11H11NO3 B1174689 N-(2,5-dimethoxyphenyl)-2-propynamide

N-(2,5-dimethoxyphenyl)-2-propynamide

Cat. No.: B1174689
M. Wt: 205.213
InChI Key: CELXLBXVVPJSHA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-propynamide is a chemical compound offered for research and development purposes. It belongs to a class of compounds featuring a 2,5-dimethoxyphenyl group, a structure known to be of interest in medicinal chemistry and neuroscience research . Related compounds within this structural family have been investigated for their activity on various serotonin receptor subtypes, making them valuable tools for probing the central nervous system . Researchers utilize such compounds to study receptor binding, signal transduction pathways, and to explore potential structure-activity relationships (SAR). This product is intended for laboratory research by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant scientific literature for specific application data and handle all chemicals according to their institution's safety protocols.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.213

IUPAC Name

N-(2,5-dimethoxyphenyl)prop-2-ynamide

InChI

InChI=1S/C11H11NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h1,5-7H,2-3H3,(H,12,13)

InChI Key

CELXLBXVVPJSHA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The methylsulfonyl group in the first compound increases polarity and may improve target selectivity compared to the propynamide’s alkyne group .
  • The propynamide group in the target compound offers unique reactivity for covalent binding or click chemistry applications .

Phenyl-Substituted Amides

Variations in phenyl ring substitutions significantly alter bioactivity:

Compound Name Substituents IC50 (Anticancer)
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide 2,5-Dimethoxy, cyano group 1.88 µM
2-Cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide 2-Methoxy, cyano group 5.00 µM
This compound 2,5-Dimethoxy, propynamide Data pending

Key Insights :

  • The 2,5-dimethoxy substitution correlates with higher potency (e.g., 1.88 µM vs. 5.00 µM in cyano-propanamide analogs) .
  • The propynamide group may offer synergistic effects with the dimethoxy motif, though empirical data is needed.

Heterocyclic Variations

Compounds with divergent heterocycles but similar substituents:

Compound Name Core Structure Unique Attributes
N-(2,5-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide Oxathiine-sulfone core High solubility due to sulfone group
N-(3-Chloro-4-fluorophenyl)-2-(2,5-dimethylphenylsulfonamido)propanamide Chloro-fluoro substituents Enhanced receptor affinity
This compound Propargylamide backbone Potential for covalent target modulation

Key Contrasts :

  • The oxathiine-sulfone core improves aqueous solubility but may reduce blood-brain barrier penetration compared to the propynamide’s simpler structure .
  • Halogen substitutions (Cl, F) in sulfonamide derivatives enhance binding affinity but introduce synthetic complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-propynamide, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis involving coupling reactions (e.g., amide bond formation between 2-propynoic acid derivatives and 2,5-dimethoxyaniline). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the product. Monitor reaction progress using TLC or HPLC .
  • Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like unreacted starting materials or oxidation derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • NMR (¹H/¹³C) to confirm substituent positions and amide linkage .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .
  • X-ray crystallography (using SHELX programs for refinement) to resolve 3D conformation .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments.

Q. How can preliminary biological activity be assessed for this compound?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
  • Cell-based assays : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines .
    • Controls : Include positive controls (e.g., known inhibitors) and validate results across replicates.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Methodology :

  • Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).
  • Employ kinetic studies to identify rate-limiting steps and side reactions (e.g., propiolic acid decomposition) .
    • Advanced Techniques : Continuous flow reactors for improved heat/mass transfer and reduced byproduct formation .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cell assays) to confirm target engagement .
  • Investigate off-target effects via proteome-wide profiling (e.g., affinity pulldown with mass spectrometry) .
    • Data Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility and contextualize discrepancies.

Q. What strategies are recommended for studying interactions with biological targets at the molecular level?

  • Methodology :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (KD) .
  • Molecular dynamics simulations to predict binding modes and stability of ligand-receptor complexes .
    • Validation : Co-crystallize the compound with its target (if feasible) for structural insights .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Methodology :

  • Perform docking studies (AutoDock, Glide) to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .
  • Use QSAR models to correlate structural features (e.g., substituent electronegativity) with activity .
    • Experimental Follow-up : Synthesize top-predicted derivatives and validate via dose-response assays .

Q. What analytical methods are suitable for assessing compound stability under physiological conditions?

  • Methodology :

  • HPLC-UV/MS to monitor degradation products in simulated biological fluids (e.g., PBS at 37°C) .
  • Thermogravimetric Analysis (TGA) to assess thermal stability .
    • Mitigation Strategies : Modify formulation (e.g., nanoencapsulation) or introduce stabilizing substituents (e.g., electron-withdrawing groups).

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